molecular formula C28H40O7 B1216325 Withafastuosin E CAS No. 160954-07-4

Withafastuosin E

Cat. No.: B1216325
CAS No.: 160954-07-4
M. Wt: 488.6 g/mol
InChI Key: UCOUIXCKSZUAKU-UGEBWOCTSA-N
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Description

Withafastuosin E is a natural product found in Datura inoxia and Datura metel with data available.

Scientific Research Applications

Antitumor and Anticancer Properties

Withaferin A (WA) has been extensively studied for its antitumor effects. It targets the tumor proteasome, particularly the β5 subunit, inhibiting proteasomal chymotrypsin-like activity, resulting in apoptosis induction in cancer cells, as demonstrated in human prostate cancer cultures and xenografts (Yang, Shi, & Dou, 2007). WA also exhibits anti-cancer properties by inducing heme oxygenase (HO-1) expression in endothelial cells via the Keap1/Nrf2 pathway, indicating its potential in cancer therapy (Heyninck et al., 2016). Additionally, WA has shown effectiveness in protecting against endoplasmic reticulum stress-associated apoptosis, inflammation, and fibrosis in a mouse model of chronic kidney disease, suggesting its therapeutic potential for kidney disease progression (Chen et al., 2020).

Pharmacological Profile

WA possesses a diverse pharmacological profile, including activities such as anti-cancer, adaptogenic, anti-stress, immunomodulatory, anti-inflammatory, cardioprotective, and neuroprotective effects. This broad spectrum of pharmacological activities underscores its potential for developing new treatments for cancer and other metabolic disorders (Patel, Singh, & Patel, 2013).

Regulatory Effects on Cellular Functions

WA acts as a regulator of Liver X receptor-α in hepatocellular carcinoma (HCC) cells, inhibiting proliferation, migration, invasion, and anchorage-independent growth of HCC cells. This regulatory effect on gene expression and protein secretion associated with NF-κB, angiogenesis, and inflammation suggests WA's role in suppressing HCC development (Shiragannavar et al., 2021).

Mechanisms in Apoptosis and Cell Cycle Regulation

WA induces apoptosis in colorectal cancer cells through ROS-dependent mitochondrial dysfunction, indicating its potential as a therapeutic agent for colorectal cancer (Xia, Miao, & Liu, 2018). Furthermore, it stimulates Ca2+ entry, ceramide formation, and suicidal death in erythrocytes, contributing to its anti-cancer effects (Jilani et al., 2013).

Potential in Radiation Therapy and Chemoprevention

WA has been found effective in enhancing radiation-induced apoptosis in cancer cells and is proposed as a potential radiosensitizer in cancer therapy (Yang et al., 2011). Additionally, it exhibits chemopreventive potential in a skin carcinogenesis mouse model by inhibiting cell proliferation and suppressing the up-regulation of acetyl-CoA carboxylase 1 (ACC1), a critical target in skin cancer (Li et al., 2016).

Anti-Angiogenesis and Anti-Metastasis Effects

WA is identified as a potent inhibitor of angiogenesis, suggesting its usefulness in cancer treatment or prevention by inhibiting critical processes in angiogenic pathways (Mohan et al., 2004). It also exhibits barrier protective effects against inflammatory responses, potentially beneficial for vascular inflammatory diseases (Lee et al., 2012).

Broad-Spectrum Pharmacological Actions

The wide-ranging pharmacological actions of WA, including anticancer, anti-inflammatory, and anti-oxidative properties, indicate its potential as a modern drug from traditional medicine. Its role in integrative cancer chemoprevention and cure is particularly emphasized, necessitating its advancement to clinical trials (Sultana et al., 2021).

Properties

CAS No.

160954-07-4

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(2R)-2-[(1R)-1-[(5R,6R,10R,13S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H40O7/c1-15-11-22(35-25(33)17(15)13-29)18(14-30)20-7-6-19-16-12-24(32)28(34)9-4-5-23(31)27(28,3)21(16)8-10-26(19,20)2/h4-5,16,18-22,24,29-30,32,34H,6-14H2,1-3H3/t16?,18-,19?,20+,21?,22+,24+,26-,27-,28-/m0/s1

InChI Key

UCOUIXCKSZUAKU-UGEBWOCTSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](CO)[C@H]2CCC3[C@@]2(CCC4C3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO

SMILES

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO

Synonyms

withafastuosin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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